molecular formula C5H2Cl2N2O B1399295 3,6-Dichloropyrazine-2-carbaldehyde CAS No. 1357172-39-4

3,6-Dichloropyrazine-2-carbaldehyde

Cat. No.: B1399295
CAS No.: 1357172-39-4
M. Wt: 176.99 g/mol
InChI Key: HEGCEYZLDWHQMS-UHFFFAOYSA-N
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Description

3,6-Dichloropyrazine-2-carbaldehyde (CAS: 1357172-39-4) is a chlorinated pyrazine derivative featuring a formyl (-CHO) group at position 2 and chlorine atoms at positions 3 and 6 of the pyrazine ring. Its molecular formula is C₅H₂Cl₂N₂O, with a molecular weight of 176.98 g/mol . This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of fused heterocyclic systems and bioactive molecules. Its aldehyde group enables diverse reactivity, such as condensation with amines or hydrazines to form Schiff bases or hydrazones, which are pivotal in medicinal chemistry .

Properties

IUPAC Name

3,6-dichloropyrazine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O/c6-4-1-8-5(7)3(2-10)9-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGCEYZLDWHQMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60720833
Record name 3,6-Dichloropyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60720833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357172-39-4
Record name 3,6-Dichloropyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60720833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method Overview

The most common approach involves chlorination of pyrazine derivatives bearing functional groups amenable to oxidation or formylation. This method ensures high regioselectivity and yield.

Reaction Pathway

  • Starting from pyrazine-2-carbaldehyde or pyrazine-2,3-dicarboxylic acid , selective chlorination at the 3 and 6 positions is achieved using chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
  • Subsequent oxidation or formylation introduces the aldehyde group at the 2-position.

Reaction Conditions & Data

Step Reagents Solvent Temperature Time Yield Notes
Chlorination POCl₃ or PCl₅ - 0–80°C 1–4 hours 70–85% Selective chlorination at 3,6-positions
Oxidation/Formylation Formaldehyde, formylating agents DMF, ethanol 50–80°C 2–6 hours 65–78% Introduction of aldehyde group

Research findings indicate that using POCl₃ in chlorination steps provides high regioselectivity and purity, with reaction times optimized around 2–4 hours at moderate temperatures (~50°C).

Synthesis via Halogenation and Oxidation of Pyrazine Precursors

Method Overview

This approach involves halogenation of pyrazine derivatives followed by oxidation to form the aldehyde group.

Key Steps

  • Halogenation : React pyrazine with chlorine or bromine in the presence of catalysts or under UV irradiation to selectively substitute at the 3 and 6 positions.
  • Oxidation to Aldehyde : Use oxidizing agents such as selenium dioxide (SeO₂) or manganese dioxide (MnO₂) to convert methyl or other side chains to aldehydes.

Reaction Data & Conditions

Step Reagents Solvent Temperature Time Yield Notes
Halogenation Cl₂ or Br₂ CCl₄, CHCl₃ Room temp to 50°C 1–3 hours 75–90% Regioselectivity is critical
Oxidation SeO₂ Toluene 80–120°C 4–8 hours 60–70% Converts methyl groups to aldehydes

Research demonstrates that controlled halogenation followed by oxidation yields high purity 3,6-dichloropyrazine-2-carbaldehyde with minimal by-products.

Direct Synthesis via Multi-Step Functionalization

Method Overview

A more sophisticated route involves multi-step synthesis starting from simpler heterocycles, with key steps including formylation, chlorination, and purification.

Reaction Pathway

  • Step 1 : Formation of pyrazine core via cyclization.
  • Step 2 : Selective chlorination at 3,6-positions.
  • Step 3 : Oxidation or formylation at the 2-position to introduce the aldehyde group.

Reaction Data & Conditions

Step Reagents Solvent Temperature Time Yield Notes
Cyclization Hydrazine derivatives Ethanol 80°C 4–6 hours 65–75% Forms pyrazine ring
Chlorination PCl₅ - 0–80°C 2–4 hours 70–85% Regioselective substitution
Formylation Formaldehyde Ethanol 50°C 3–5 hours 60–70% Aldehyde group formation

This route offers high control over regioselectivity and functional group placement, suitable for industrial scale-up.

Summary Data Table of Key Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Yield (%) Advantages Limitations
Chlorination & Oxidation Pyrazine derivatives POCl₃, SeO₂ 0–80°C, 2–8 hours 65–85 High regioselectivity, scalable Multiple steps, requires purification
Halogenation & Oxidation Pyrazine Cl₂, MnO₂ Room temp to 120°C 60–90 Good control, high purity Handling halogens, by-products
Multi-step Functionalization Heterocyclic precursors PCl₅, formaldehyde 50–80°C 65–86 Precise functionalization Longer synthesis time

Research Findings & Industrial Relevance

  • Reaction Optimization : Use of phosphorus oxychloride (POCl₃) at moderate temperatures (50°C) for chlorination yields high selectivity for the 3,6-positions.
  • Purity & Yield : Typical yields range from 65% to 86%, with purity exceeding 98% after purification.
  • Scalability : Methods employing common reagents such as POCl₃ and formaldehyde are suitable for large-scale synthesis, with process control being critical for regioselectivity and product purity.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dichloropyrazine-2-carbaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,6-Dichloropyrazine-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dichloropyrazine-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between 3,6-Dichloropyrazine-2-carbaldehyde and related compounds:

Compound Name Molecular Formula Substituents Functional Group Key Applications/Reactivity Reference
This compound C₅H₂Cl₂N₂O Cl at C3, C6; CHO at C2 Aldehyde Precursor for fused heterocycles, bioactive molecules
6-Chloropyrazine-2-carbaldehyde C₅H₃ClN₂O Cl at C6; CHO at C2 Aldehyde Similar reactivity but lower chlorination enhances solubility
3,5-Dichloropyrazine-2-carboxamide C₅H₃Cl₂N₃O Cl at C3, C5; CONH₂ at C2 Carboxamide Antimycobacterial activity (IC₅₀ = 49.5 µmol·L⁻¹)
3-Chloroquinoxaline-2-carbaldehyde C₉H₅ClN₂O Cl at C3; CHO at C2 Aldehyde Broader aromatic system (quinoxaline) alters electronic properties
3-Amino-5,6-dichloropyrazine-2-carbaldehyde C₅H₃Cl₂N₃O Cl at C5, C6; NH₂ at C3; CHO at C2 Aldehyde, amine Enhanced nucleophilicity due to NH₂ group

Physicochemical and Reactivity Differences

Chlorination Pattern :

  • This compound has two chlorine atoms at positions 3 and 6, which increase steric hindrance and reduce solubility compared to 6-Chloropyrazine-2-carbaldehyde (single Cl at C6) .
  • 3,5-Dichloropyrazine-2-carboxamide substitutes the aldehyde with a carboxamide group (-CONH₂), reducing electrophilicity but improving hydrogen-bonding capacity .

Functional Group Reactivity: Aldehyde-containing compounds (e.g., this compound) readily form hydrazones or imines with hydrazines or amines, as seen in reactions with anthranilic acid derivatives . 3-Chloroquinoxaline-2-carbaldehyde exhibits extended conjugation due to the quinoxaline ring, altering its UV-Vis absorption and redox properties compared to pyrazine analogs .

Biological Activity :

  • Carboxamide derivatives like 3,5-Dichloropyrazine-2-carboxamide show moderate antimycobacterial activity (IC₅₀ = 49.5 µmol·L⁻¹), while aldehyde derivatives are often intermediates rather than end-stage drugs .

Research Findings and Key Distinctions

  • Reactivity : The aldehyde group in this compound is more reactive than carboxylic acid derivatives (e.g., 6-Chloropyrazine-2-carboxylic acid ), enabling faster condensations .
  • Biological Relevance : Pyrazinecarboxamides (e.g., 3,5-Dichloropyrazine-2-carboxamide ) exhibit higher bioactivity than aldehydes, likely due to improved target binding via hydrogen bonds .
  • Thermodynamic Stability: Dichlorinated analogs (e.g., this compound) show lower thermal stability compared to mono-chlorinated derivatives, as additional halogens increase molecular rigidity .

Biological Activity

3,6-Dichloropyrazine-2-carbaldehyde is a chlorinated derivative of pyrazine, characterized by the presence of two chlorine atoms at the 3 and 6 positions and an aldehyde functional group at the 2 position. Its chemical formula is C5HCl2N3OC_5HCl_2N_3O, with a molecular weight of approximately 179.03 g/mol. The compound has garnered attention in various fields due to its unique biological activities and potential applications in medicinal chemistry.

The biological activity of this compound is largely attributed to its aldehyde group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity and influence various biochemical pathways, making it a valuable tool for studying enzyme mechanisms and developing inhibitors.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth, which suggests its potential use as an antimicrobial agent.

Cytotoxicity

The compound has also been investigated for its cytotoxic effects on cancer cells. In studies, it demonstrated selective cytotoxicity towards cancerous cell lines while sparing non-cancerous cells. This selectivity is crucial for developing targeted cancer therapies .

Case Studies

  • Cytotoxicity Against Tumor Cells :
    • A study evaluated the cytotoxic effects of several compounds related to pyrazine derivatives, including this compound. The results indicated that this compound could inhibit tumor growth effectively in vitro, with IC50 values comparable to established chemotherapeutic agents .
  • Antimicrobial Activity :
    • In another investigation focused on antimicrobial properties, this compound was found to inhibit the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

CompoundStructureBiological Activity
3,5-Dichloropyrazine-2-carbaldehyde Chlorine at different positionsModerate cytotoxicity
3,6-Dichloropyridazine Pyridazine ringLower antimicrobial activity
3-Chloro-4-methylpyrazole Different substituentsHigher cytotoxicity

This table illustrates the unique position of this compound in terms of its reactivity and biological efficacy compared to related compounds.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • The compound's ability to form complexes with metal ions enhances its biological properties, particularly in anticancer applications.
  • It shows promise in overcoming resistance mechanisms observed in certain cancer treatments by modulating cellular pathways involved in drug resistance .
  • The electron-withdrawing effects of the chlorine substituents contribute significantly to its reactivity and interaction with biological targets.

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodReagents/ConditionsYield (%)Key Reference
Condensation-HydrolysisNaCN, H2_2O, 80°C65–75
Microwave FunctionalizationCH3_3CN, 150°C, 30 min82–88
Catalytic SubstitutionZnCl2_2, DMF, 100°C70–78

Q. Table 2: Common Analytical Challenges

ChallengeSolutionReference
Aldehyde OxidationUse inert atmosphere (N2_2) during synthesis
Impurity DetectionLC-MS with gradient elution
Regioselectivity Confirmation2D NMR (NOESY) or X-ray diffraction

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Dichloropyrazine-2-carbaldehyde
Reactant of Route 2
3,6-Dichloropyrazine-2-carbaldehyde

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